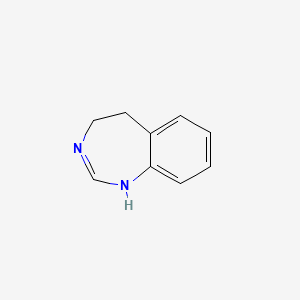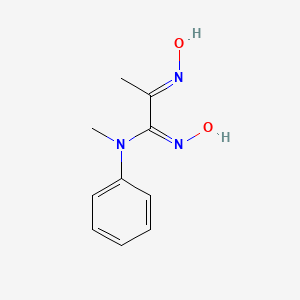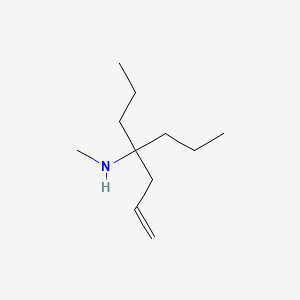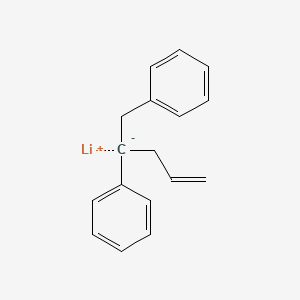![molecular formula C17H20N4O2 B14507368 N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 64193-72-2](/img/structure/B14507368.png)
N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and as a photoinitiator in polymerization processes
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to the generation of reactive intermediates that can interact with various biological molecules. These interactions can result in changes in molecular structure and function, which are the basis for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
- N,N-Diethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]aniline
Uniqueness
N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline is unique due to its specific substitution pattern which imparts distinct chemical and physical properties. The presence of the nitro group enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
64193-72-2 |
|---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N,N-diethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H20N4O2/c1-4-20(5-2)15-8-6-14(7-9-15)18-19-17-11-10-16(21(22)23)12-13(17)3/h6-12H,4-5H2,1-3H3 |
InChI Key |
JLJDNCQJRHSTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)

![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)


![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)




